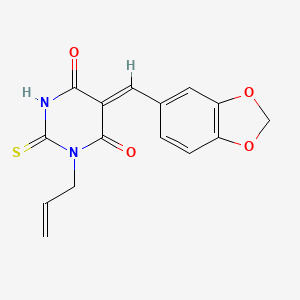
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, commonly known as ENBDM, is a synthetic compound that has been extensively studied for its potential use in scientific research. ENBDM belongs to the family of benzamides and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mécanisme D'action
ENBDM inhibits the activity of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide by binding to its catalytic domain. N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide is involved in DNA repair and cell death pathways, and its inhibition leads to the accumulation of DNA damage and cell death. ENBDM has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide-mediated DNA repair, leading to increased cell death in cancer cells.
Biochemical and physiological effects:
ENBDM has been shown to have a variety of biochemical and physiological effects. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, as mentioned earlier. In addition, ENBDM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ENBDM has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
ENBDM has several advantages for lab experiments. It is a potent inhibitor of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, making it a useful tool for studying the role of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide in DNA repair and cell death pathways. ENBDM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a useful tool for studying cancer treatment. However, ENBDM has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds in vivo. In addition, ENBDM has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on ENBDM. First, more studies are needed to determine the safety and efficacy of ENBDM in humans. Second, ENBDM could be further studied for its potential use in cancer treatment, particularly in combination with chemotherapy and radiation therapy. Third, ENBDM could be studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Fourth, ENBDM could be studied for its potential use in inflammatory diseases such as rheumatoid arthritis. Finally, ENBDM could be further studied to understand its mechanism of action and potential targets beyond N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide inhibition.
Méthodes De Synthèse
ENBDM is synthesized by the reaction of 4-ethoxy-2-nitroaniline and 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields a yellow crystalline solid, which is then purified by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
ENBDM has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the enzyme N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, which is involved in DNA repair and cell death pathways. ENBDM has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for cancer treatment. In addition, ENBDM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-23-14-5-6-15(16(10-14)19(21)22)18-17(20)13-8-11(2)7-12(3)9-13/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJVDUIOVLRFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5169490.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)

![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)
![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)

![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)